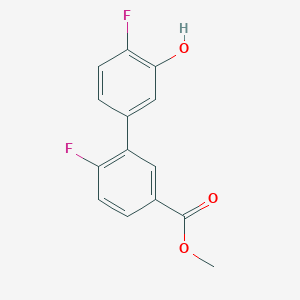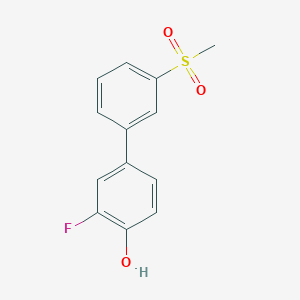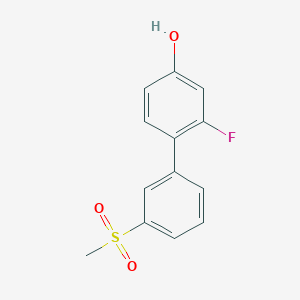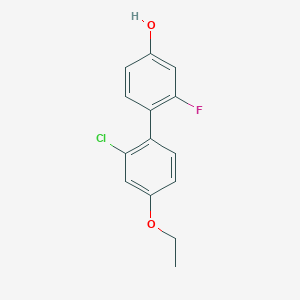
3-Fluoro-4-(4-methylsulfonylphenyl)phenol
Overview
Description
3-Fluoro-4-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-1-(methylsulfonyl)benzene and bis(pinacolato)diboron.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Product Isolation: The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient catalyst recovery, and implementing robust purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 3-Fluoro-4-(4-methylsulfonylphenyl)benzaldehyde.
Reduction: Formation of 3-Fluoro-4-(4-methylthiophenyl)phenol.
Substitution: Formation of 3-Amino-4-(4-methylsulfonylphenyl)phenol.
Scientific Research Applications
3-Fluoro-4-(4-methylsulfonylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: The compound could bind to specific receptors, modulating their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(methylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a hydroxyl group.
4-Fluoro-3-(methylsulfonyl)phenol: Similar structure but with the fluorine and hydroxyl groups in different positions.
3-Fluoro-4-(methylthio)phenylphenol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
3-Fluoro-4-(4-methylsulfonylphenyl)phenol is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-fluoro-4-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTAEQXBDMMNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684500 | |
| Record name | 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032825-06-1 | |
| Record name | 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol](/img/structure/B6374927.png)
